molecular formula C10H12N2O4 B8576966 N-(5-Ethoxy-2-nitrophenyl)acetamide CAS No. 116496-78-7

N-(5-Ethoxy-2-nitrophenyl)acetamide

Cat. No.: B8576966
CAS No.: 116496-78-7
M. Wt: 224.21 g/mol
InChI Key: UFINFVSGAFRMQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Ethoxy-2-nitrophenyl)acetamide is an acetamide derivative characterized by a phenyl ring substituted with an ethoxy group at the 5-position and a nitro group at the 2-position, linked to an acetamide functional group. This compound is part of a broader class of nitro-substituted acetamides, which are frequently utilized as intermediates in organic synthesis and pharmaceutical research .

Properties

CAS No.

116496-78-7

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

N-(5-ethoxy-2-nitrophenyl)acetamide

InChI

InChI=1S/C10H12N2O4/c1-3-16-8-4-5-10(12(14)15)9(6-8)11-7(2)13/h4-6H,3H2,1-2H3,(H,11,13)

InChI Key

UFINFVSGAFRMQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical properties of nitro-substituted acetamides are highly dependent on the position and nature of substituents on the phenyl ring. Below is a comparative analysis of key analogs:

Compound Substituents Key Features Biological/Chemical Relevance
N-(5-Ethoxy-2-nitrophenyl)acetamide 5-ethoxy, 2-nitro Ethoxy group increases lipophilicity compared to methoxy analogs. Potential intermediate for heterocyclic synthesis; limited direct activity data .
N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide 5-Cl, 4-methoxy, 2-nitro Chlorine enhances electron-withdrawing effects; methoxy provides steric bulk. Used in synthetic routes for sulfur-containing heterocycles (e.g., thiadiazoles) .
N-(4-Fluoro-2-methoxy-5-nitrophenyl)acetamide 4-F, 2-methoxy, 5-nitro Fluorine increases stability and bioavailability via C–F bond strength. Explored in medicinal chemistry for targeted drug design .
N-(2-Methoxy-5-nitrophenyl)acetamide 2-methoxy, 5-nitro Methoxy group at 2-position alters electronic properties. Molecular formula C₉H₁₀N₂O₄; used in organic synthesis and as a reference standard .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Cl, 2-nitro, methylsulfonyl Sulfonyl group enhances reactivity as a synthetic intermediate. Key precursor for sulfur-containing heterocycles; exhibits distinct intermolecular interactions .
N-(4-Nitrophenethyl)acetamide 4-nitro phenethyl chain Phenethyl group increases molecular weight and potential CNS activity. Intermediate in pharmaceutical synthesis (e.g., antidepressants or antivirals) .

Physicochemical Properties

  • Solubility : Nitro and sulfonyl groups reduce aqueous solubility but enhance crystallinity, aiding purification .
  • Stability : Fluorine or chlorine substituents improve metabolic stability by resisting oxidative degradation .

Pharmacological Potential

  • Ethoxy groups may modulate toxicity profiles compared to halogenated analogs, warranting further toxicity studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.